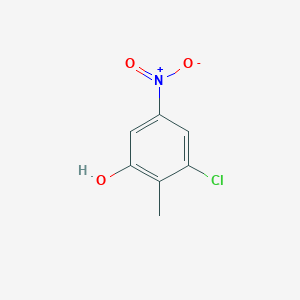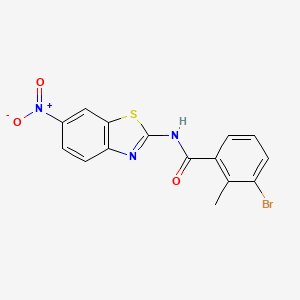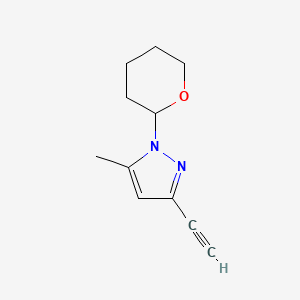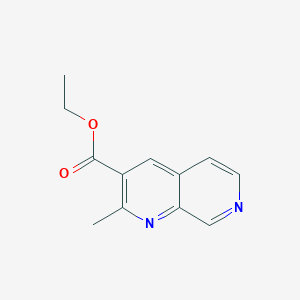
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines, which are fused heterocyclic aromatic compounds containing nitrogen atoms in their ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common synthetic route involves the cyclization of 2-aminonicotinaldehyde with Meldrum's acid and an alcohol in the presence of anhydrous iron(III) chloride (FeCl3). This reaction typically yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates with a yield of 56-80%.
Industrial Production Methods: On an industrial scale, the synthesis may involve more optimized and scalable processes, often using continuous flow chemistry to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides and amines can be introduced using various reagents and conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.
Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
2-methyl-3-methoxy-1,5-naphthyridine
Eigenschaften
CAS-Nummer |
55234-62-3 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
ethyl 2-methyl-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-4-5-13-7-11(9)14-8(10)2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
XROZBOXNOVYFTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C=NC=CC2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


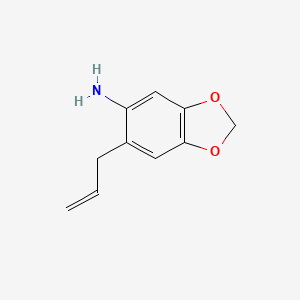
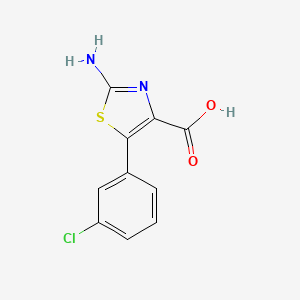

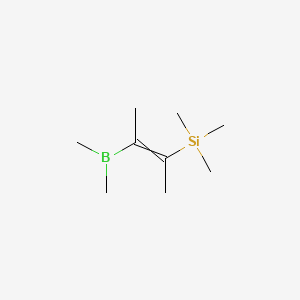
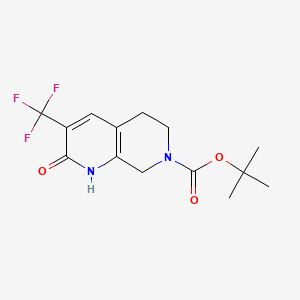
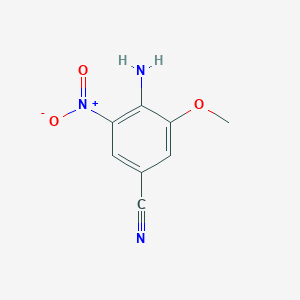
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)

![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)

![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
